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molecular formula C17H16FNO2 B8369932 2-Benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-Benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B8369932
M. Wt: 285.31 g/mol
InChI Key: JEMYMMFITNUMJP-UHFFFAOYSA-N
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Patent
US08273766B2

Procedure details

460 mg of methyl 2-benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and 640 mg of lithium hydroxide.monohydrate were dissolved in 5 mL of THF:H2O=1:1, followed by stirring under reflux for 1 hour. Water was added to the reaction liquid, followed by neutralization by addition of ammonium chloride and an aqueous sodium bicarbonate solution and extraction with chloroform, and the organic layer was then washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 436 mg (yield 99%) of a title compound as a pale yellow oily substance.
Name
methyl 2-benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:17]([C:18]([O:20]C)=[O:19])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([F:22])[CH:14]=2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Li+].O.[Cl-].[NH4+]>C1COCC1>[CH2:1]([N:8]1[CH:17]([C:18]([OH:20])=[O:19])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([F:22])[CH:14]=2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
methyl 2-benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Quantity
460 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2CC1C(=O)OC)F
Step Two
Name
Quantity
640 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
an aqueous sodium bicarbonate solution and extraction with chloroform
WASH
Type
WASH
Details
the organic layer was then washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2CC1C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 436 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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